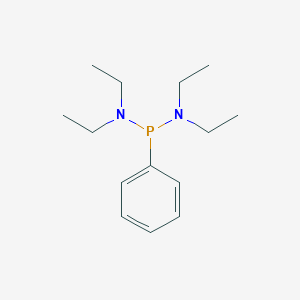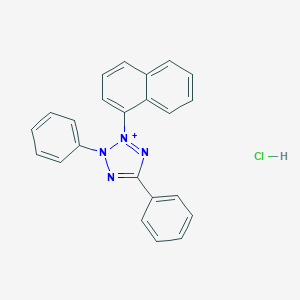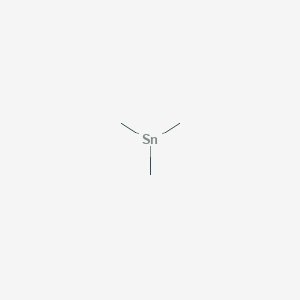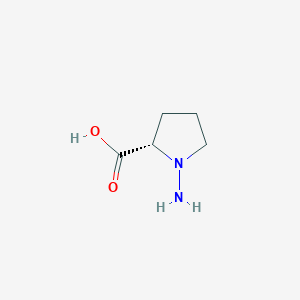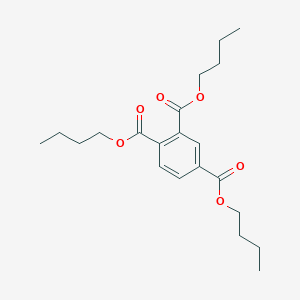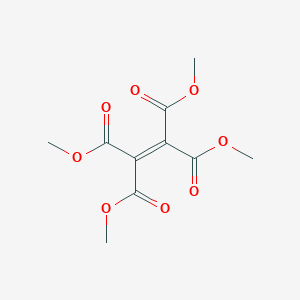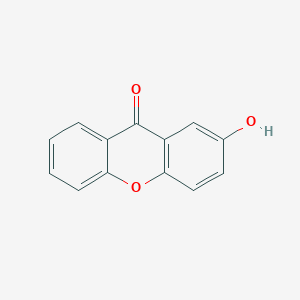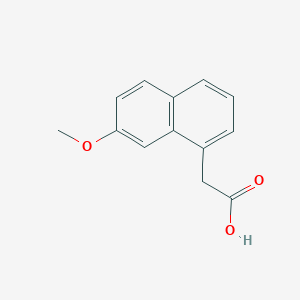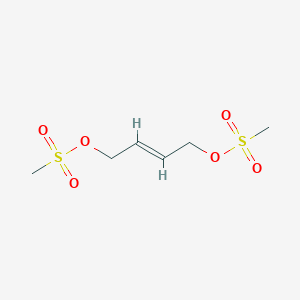
trans-2-Butene-1,4-diol dimethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-2-Butene-1,4-diol dimethanesulfonate, also known as BDDM, is a chemical compound that has been widely used in scientific research due to its unique properties. BDDM is a water-soluble compound that has been found to have a variety of biochemical and physiological effects. In
作用机制
Trans-2-Butene-1,4-diol dimethanesulfonate works by inhibiting the activity of certain enzymes that are involved in DNA repair mechanisms. This leads to an increase in DNA damage, which can lead to cell death. trans-2-Butene-1,4-diol dimethanesulfonate has also been found to activate certain signaling pathways in cells, which can lead to changes in cellular behavior.
生化和生理效应
Trans-2-Butene-1,4-diol dimethanesulfonate has been found to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. trans-2-Butene-1,4-diol dimethanesulfonate has also been found to inhibit the growth and proliferation of cancer cells. In addition, trans-2-Butene-1,4-diol dimethanesulfonate has been found to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using trans-2-Butene-1,4-diol dimethanesulfonate in lab experiments is its water solubility, which makes it easy to work with. trans-2-Butene-1,4-diol dimethanesulfonate is also relatively stable, which makes it a useful tool for long-term studies. However, one of the limitations of using trans-2-Butene-1,4-diol dimethanesulfonate is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are many future directions for research on trans-2-Butene-1,4-diol dimethanesulfonate. One area of research is the development of trans-2-Butene-1,4-diol dimethanesulfonate-based therapies for the treatment of cancer and other diseases. Another area of research is the study of the mechanisms of action of trans-2-Butene-1,4-diol dimethanesulfonate, which could lead to the development of new drugs and therapies. Additionally, there is a need for further studies on the toxicity of trans-2-Butene-1,4-diol dimethanesulfonate, as well as its effects on non-cancerous cells.
合成方法
Trans-2-Butene-1,4-diol dimethanesulfonate is synthesized by the reaction of trans-2-Butene-1,4-diol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields trans-2-Butene-1,4-diol dimethanesulfonate as a white crystalline solid that is easily soluble in water.
科学研究应用
Trans-2-Butene-1,4-diol dimethanesulfonate has been used in a variety of scientific research studies due to its unique properties. It has been found to be a useful tool in the study of DNA damage and repair mechanisms, as well as in the study of cellular signaling pathways. trans-2-Butene-1,4-diol dimethanesulfonate has also been used in the study of cancer cells and has been found to have anti-cancer properties.
属性
CAS 编号 |
1953-56-6 |
|---|---|
产品名称 |
trans-2-Butene-1,4-diol dimethanesulfonate |
分子式 |
C6H12O6S2 |
分子量 |
244.3 g/mol |
IUPAC 名称 |
[(E)-4-methylsulfonyloxybut-2-enyl] methanesulfonate |
InChI |
InChI=1S/C6H12O6S2/c1-13(7,8)11-5-3-4-6-12-14(2,9)10/h3-4H,5-6H2,1-2H3/b4-3+ |
InChI 键 |
ROPXCSBPIJQJTK-ONEGZZNKSA-N |
手性 SMILES |
CS(=O)(=O)OC/C=C/COS(=O)(=O)C |
SMILES |
CS(=O)(=O)OCC=CCOS(=O)(=O)C |
规范 SMILES |
CS(=O)(=O)OCC=CCOS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



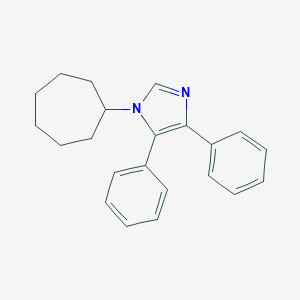
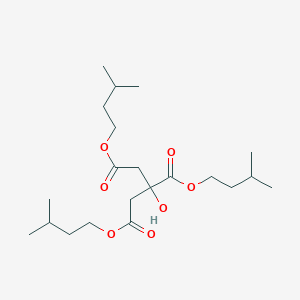
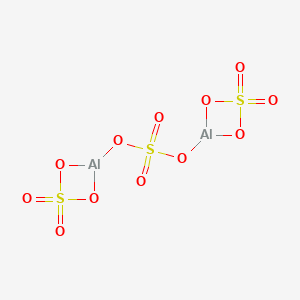
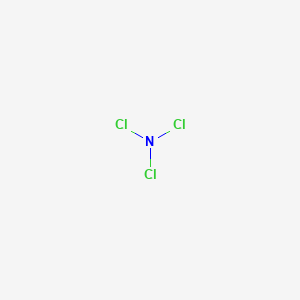
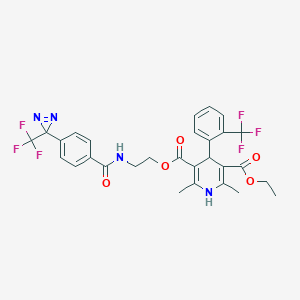
![2-Chloropyridazino[6,1-b]quinazolin-10-one](/img/structure/B158738.png)
